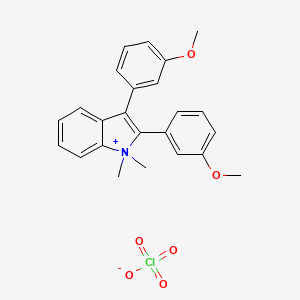
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate is a complex organic compound with a unique structure that includes an indolium core substituted with methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate typically involves the reaction of 3-methoxybenzaldehyde with 1,1-dimethylindole in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the indolium salt. The final product is obtained by treating the intermediate with perchloric acid, resulting in the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indolium core can be reduced to form the corresponding indole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Indole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes, affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate: Similar structure but with methoxy groups at different positions.
2,3-Bis(3-hydroxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate: Hydroxy groups instead of methoxy groups.
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium chloride: Different counterion (chloride instead of perchlorate).
Uniqueness
2,3-Bis(3-methoxyphenyl)-1,1-dimethyl-1H-indol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate counterion, which can influence its solubility, stability, and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
61078-07-7 |
|---|---|
Formule moléculaire |
C24H24ClNO6 |
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
2,3-bis(3-methoxyphenyl)-1,1-dimethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C24H24NO2.ClHO4/c1-25(2)22-14-6-5-13-21(22)23(17-9-7-11-19(15-17)26-3)24(25)18-10-8-12-20(16-18)27-4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
WVCKSPLUFIBCSX-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(C2=CC=CC=C2C(=C1C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)

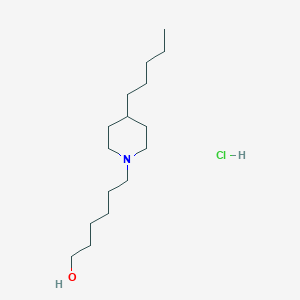
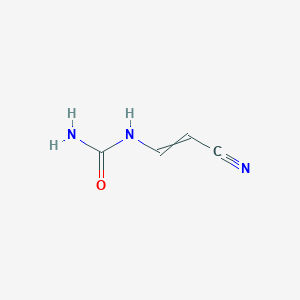


![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
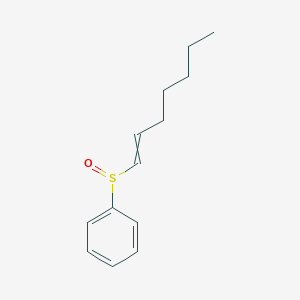
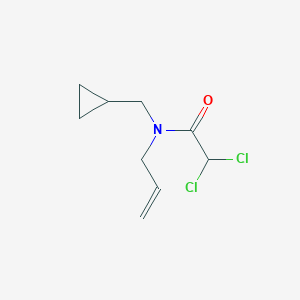
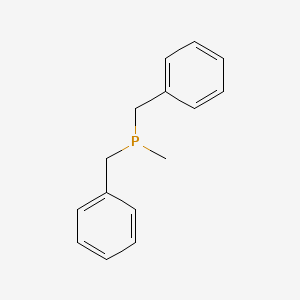
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)

